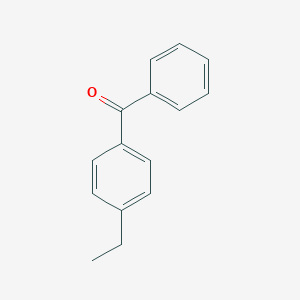

4-Ethylbenzophenone

Beschreibung

Contextualization within Substituted Benzophenone (B1666685) Chemistry

4-Ethylbenzophenone is a derivative of benzophenone, an aromatic ketone that has been the subject of extensive research due to its rich and diverse photochemistry. Benzophenone and its substituted analogues are characterized by a diaryl ketone framework, which serves as a versatile scaffold for tuning physicochemical properties. The substitution on one or both of the phenyl rings can significantly alter the electronic and steric environment of the carbonyl group, thereby influencing the compound's absorption spectra, the nature and lifetime of its excited states, and its subsequent reactivity.

Substituted benzophenones are a cornerstone in various fields of chemical research, from fundamental photophysical studies to applications in polymer science and organic synthesis. The nature and position of the substituent—be it electron-donating or electron-withdrawing—play a critical role in the molecule's behavior upon photoexcitation. For instance, substituents can modulate the energy levels of the n-π* and π-π* electronic states, which are pivotal to the photochemical reactions of benzophenones. This compound, with an ethyl group at the para-position of one of the phenyl rings, is a key example of an alkyl-substituted benzophenone.

The study of such derivatives allows for a systematic investigation of structure-property relationships. By comparing the behavior of this compound to that of the parent benzophenone and other derivatives with different substituents (e.g., methyl, methoxy, or halogen groups), researchers can gain a deeper understanding of the underlying principles governing their photochemical and photophysical properties. This knowledge is instrumental in the rational design of benzophenone-based systems for specific applications.

Significance of the Ethyl Moiety in Modulating Reactivity and Properties

The presence of the ethyl group at the para-position of the benzophenone core in this compound has a pronounced effect on its reactivity and physical properties. Alkyl groups, such as the ethyl moiety, are generally considered to be weakly electron-donating through an inductive effect. This electronic contribution can influence the energy and character of the excited states of the molecule.

Upon absorption of ultraviolet (UV) light, benzophenones are typically excited to a singlet state, which then efficiently undergoes intersystem crossing to a triplet state. The reactivity of the triplet state is highly dependent on the nature of its lowest-lying configuration, which can be either n-π* or π-π. For many benzophenone derivatives, the n-π triplet state is the most reactive, capable of abstracting hydrogen atoms from suitable donors. The ethyl group in this compound can subtly influence the relative energies of these states, thereby modulating the efficiency of such photoreduction reactions. nih.gov

Furthermore, the ethyl group impacts the physical properties of the compound, such as its solubility in various solvents and its compatibility with polymer matrices in applied research. These modifications are crucial for the practical application of this compound, for example, as a photoinitiator in industrial curing processes.

Overview of Key Research Areas for this compound

The unique properties conferred by the ethyl substituent make this compound a valuable compound in several key areas of advanced chemical research. A primary application lies in the field of polymer chemistry, where it functions as a highly effective Type II photoinitiator. sinocurechem.com

Photoinitiators in UV Curing:

In UV curing technology, photoinitiators are essential components that, upon exposure to UV radiation, generate reactive species (free radicals or cations) that initiate polymerization. This compound, like other benzophenone derivatives, is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to produce the initiating radicals. nih.gov The process involves the photo-excited triplet state of this compound abstracting a hydrogen atom from the amine, leading to the formation of a ketyl radical and an aminoalkyl radical. The latter is primarily responsible for initiating the polymerization of unsaturated monomers, such as acrylates.

The efficiency of this compound as a photoinitiator is a subject of detailed research, focusing on aspects like curing speed, depth of cure, and the properties of the final polymer. Its use is prevalent in applications such as clear and pigmented coatings, printing inks, and adhesives. sinocurechem.com

Probes for Photochemical Mechanisms:

Beyond its direct applications, this compound serves as a model compound for investigating the fundamental mechanisms of photochemical reactions. By studying its photophysical properties, such as excited state lifetimes and quantum yields, and comparing them with other substituted benzophenones, researchers can elucidate the intricate details of substituent effects on photoreduction and other photochemical processes. nih.govacs.org These fundamental studies are crucial for the development of new and more efficient photoinitiator systems and for advancing the broader field of organic photochemistry.

Synthesis of Novel Compounds:

This compound can also be utilized as a starting material or an intermediate in the synthesis of more complex molecules. Its benzophenone core is a versatile scaffold that can be further functionalized to create novel compounds with specific desired properties for applications in materials science or medicinal chemistry. nih.gov

Chemical Compound Data

| Compound Name |

| This compound |

| Benzophenone |

| 4-Methylbenzophenone |

| 4-Methoxybenzophenone |

| Benzoyl chloride |

| Acrylate |

| Tertiary amine |

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-ethylphenyl)-phenylmethanone nih.gov |

| Molecular Formula | C₁₅H₁₄O nih.gov |

| Molecular Weight | 210.27 g/mol nih.gov |

| CAS Number | 18220-90-1 nih.gov |

Spectroscopic Data Overview for this compound

| Spectroscopic Technique | Data Availability |

| ¹³C NMR Spectra | Available nih.gov |

| GC-MS | Available nih.gov |

| IR Spectra | Available nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUPTKULISHEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171268 | |

| Record name | 4-Ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18220-90-1 | |

| Record name | 4-Ethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Ethylbenzophenone

Friedel-Crafts Acylation Approaches for Selective Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most direct route for preparing aryl ketones like 4-Ethylbenzophenone. masterorganicchemistry.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring. libretexts.org For the synthesis of this compound, the reaction is typically conducted by treating ethylbenzene (B125841) with benzoyl chloride. oregonstate.edu

Utilization of Acyl Chlorides and Aromatic Substrates

The standard synthesis of this compound via Friedel-Crafts acylation employs ethylbenzene as the aromatic substrate and benzoyl chloride as the acylating agent. oregonstate.edu The ethyl group on the benzene (B151609) ring is an activating, ortho-para directing group. Due to the steric hindrance posed by the ethyl group, the incoming benzoyl group is preferentially directed to the para position, yielding this compound as the major product. oregonstate.edu

A study on this reaction noted the formation of multiple isomers. Gas chromatography-mass spectrometry (GC-MS) analysis of a typical reaction mixture revealed the product distribution to be predominantly the para-isomer (78%), with smaller amounts of the ortho (2%) and meta (7%) isomers. oregonstate.edu This distribution highlights the directing effect of the ethyl substituent.

Role of Lewis Acid Catalysts (e.g., AlCl₃, ZnO) in Reaction Efficiency

Lewis acid catalysts are essential for activating the acyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the aromatic ring. masterorganicchemistry.comiitk.ac.in

Aluminum Chloride (AlCl₃): Traditionally, aluminum chloride is the most widely used Lewis acid for Friedel-Crafts reactions due to its high reactivity. acs.orgchemguide.co.uk It forms a complex with the acyl chloride, generating a highly electrophilic acylium ion, which then reacts with the ethylbenzene. sigmaaldrich.comyoutube.com While effective, AlCl₃ is required in stoichiometric amounts because it complexes with the product ketone. youtube.com This necessitates a hydrolytic workup step and generates significant waste, posing environmental concerns. winona.edu

Zinc Oxide (ZnO): More recently, heterogeneous catalysts like zinc oxide have emerged as a greener and more efficient alternative. organic-chemistry.orgnih.gov ZnO has been shown to be an effective catalyst for the Friedel-Crafts acylation of various aromatic compounds, including those that are both activated and unactivated, under mild, solvent-free conditions at room temperature. acs.orgresearchgate.net Research has demonstrated that ZnO can be reused multiple times after a simple washing, making the process more economical and environmentally friendly. organic-chemistry.orgacs.org Studies comparing ZnO to other catalysts have shown its superior performance, avoiding the need for added acids or bases and complex purification steps. acs.org

| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often with heating | High reactivity, effective for many substrates | Generates significant waste, difficult to recycle, moisture sensitive | oregonstate.eduacs.orgwinona.edu |

| Zinc Oxide (ZnO) | Catalytic amounts, room temperature, solvent-free | Reusable, environmentally benign, cost-effective, mild conditions | May be less reactive for strongly deactivated substrates | organic-chemistry.orgacs.orgresearchgate.net |

Solvent-Free Synthesis Techniques

Solvent-free, or solid-state, synthesis is a green chemistry approach that reduces environmental impact by eliminating the use of volatile and often hazardous organic solvents. researchgate.net The Friedel-Crafts acylation catalyzed by zinc oxide is particularly well-suited for this technique. organic-chemistry.orgacs.org In a typical solvent-free procedure, the aromatic substrate (e.g., ethylbenzene) is mixed directly with the acyl chloride and a catalytic amount of ZnO powder. acs.org The reaction proceeds efficiently at room temperature, often with simple shaking or grinding. acs.orgresearchgate.net This method not only simplifies the reaction setup and workup but also often leads to higher yields and easier product purification. acs.org

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most common method, other synthetic routes can be employed for the synthesis of benzophenones and their derivatives.

Grignard Reactions in Benzophenone (B1666685) Synthesis

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of this compound. umkc.edulibretexts.org This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. leah4sci.com To synthesize this compound, one of two primary Grignard routes could be envisioned:

Reaction of phenylmagnesium bromide with 4-ethylbenzoyl chloride.

Reaction of 4-ethylphenylmagnesium bromide with benzoyl chloride or benzaldehyde.

In the reaction with an acyl chloride, the Grignard reagent attacks the carbonyl carbon. The reaction typically proceeds through a tetrahedral intermediate, and because the Grignard reagent is a strong nucleophile, a second equivalent can add to the ketone product, leading to a tertiary alcohol. leah4sci.com Careful control of reaction conditions is necessary to isolate the ketone. A more controlled synthesis involves reacting the Grignard reagent with a nitrile, followed by hydrolysis, which yields the ketone exclusively.

Photochemical Synthesis of Benzopinacol Derivatives

Benzophenone and its derivatives can undergo a photochemical dimerization reaction when exposed to ultraviolet (UV) light, typically from sunlight or a UV lamp, to form a pinacol (B44631). gordon.eduijpda.org In this reaction, a benzophenone molecule absorbs a photon, promoting an electron to form a diradical. gordon.edu This excited molecule then abstracts a hydrogen atom from a suitable donor, commonly a solvent like 2-propanol, to form a ketyl radical. gordon.eduijpda.org Two of these ketyl radicals then dimerize to form a carbon-carbon bond, yielding the corresponding pinacol derivative. hilarispublisher.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-products and environmental impact. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

For the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, the choice and amount of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is the most frequently used catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates have been explored for the acylation of aromatic compounds. acs.orgresearchgate.netbeilstein-journals.org The catalytic activity is generally correlated with the Lewis acidity of the catalyst. The use of solid acid catalysts, such as zeolites and heteropoly acids, is an area of active research, offering advantages in terms of catalyst recovery and reusability. frontiersin.orgchemijournal.com

The solvent plays a significant role in the Friedel-Crafts reaction, affecting both the solubility of the reactants and the activity of the catalyst. Traditional solvents include nitrobenzene (B124822) and carbon disulfide. However, due to their toxicity and environmental concerns, greener solvent alternatives are increasingly being investigated. Ionic liquids have emerged as promising media for Friedel-Crafts acylations, sometimes acting as both solvent and catalyst, and offering the potential for catalyst recycling. beilstein-journals.org Solvent-free conditions, where the reaction is carried out in neat reactants, are also an attractive option for reducing waste. chemijournal.com

Reaction temperature and time are also important parameters to control. Friedel-Crafts acylations are often carried out at elevated temperatures to ensure a reasonable reaction rate. rsc.org However, excessively high temperatures can lead to the formation of undesired by-products through polysubstitution or isomerization. A typical procedure for the synthesis of this compound involves reacting ethylbenzene with benzoyl chloride in the presence of aluminum chloride, with reported yields around 60%. bohrium.com The primary impurity in this reaction is the ortho-isomer, with smaller amounts of the meta-isomer also being formed. bohrium.com

The following interactive table summarizes the impact of various reaction parameters on the synthesis of benzophenone derivatives, which can be extrapolated to the synthesis of this compound.

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Strong Lewis acids (e.g., AlCl₃) | High catalytic activity, but can be difficult to handle and recycle. |

| Solid acids (e.g., Zeolites) | Easier to separate and reuse, potentially more environmentally friendly. frontiersin.orgchemijournal.com | |

| Ionic Liquids | Can act as both solvent and catalyst, offering potential for recycling. beilstein-journals.org | |

| Solvent | Traditional (e.g., Nitrobenzene) | Effective but often toxic and environmentally harmful. |

| Green Solvents (e.g., Ionic Liquids) | More environmentally benign alternatives. beilstein-journals.org | |

| Solvent-free | Reduces waste and simplifies work-up. chemijournal.com | |

| Temperature | Elevated | Increases reaction rate but can lead to by-product formation. rsc.org |

| Room Temperature | Possible with highly active catalysts, improves selectivity. | |

| Reactant Ratio | Excess aromatic substrate | Can minimize polysubstitution. |

Stereoselective Synthesis and Chiral Analogues (If Applicable)

This compound itself is an achiral molecule and therefore does not have enantiomers. However, the synthesis of chiral analogues of this compound is a relevant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry where specific stereoisomers are often required. A common strategy to introduce chirality is to modify the ethyl group, for instance, by introducing a stereocenter at the α-position to the phenyl ring, leading to compounds like (R)- or (S)-1-(4-benzoylphenyl)ethanol.

The stereoselective synthesis of such chiral α-aryl ketones can be achieved through various modern synthetic methodologies. One approach involves the asymmetric reduction of a precursor ketone. For example, the reduction of 4-acetylbenzophenone could be performed using a chiral reducing agent or a catalyst to yield enantiomerically enriched 1-(4-benzoylphenyl)ethanol.

More advanced methods for the enantioselective synthesis of chiral ketones include transition-metal-catalyzed cross-coupling reactions. For instance, a photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling of a carboxylic acid derivative with a racemic secondary organotrifluoroborate has been developed for the synthesis of enolizable chiral α-aryl ketones. acs.org This method could potentially be adapted for the synthesis of chiral analogues of this compound.

Another strategy involves the stereoselective alkylation of an enolate. The development of highly active and selective catalysts for the α-arylation of ketones using bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium catalyst allows for the formation of α-aryl ketones with high selectivity. organic-chemistry.org By employing a chiral ligand, this methodology could be rendered enantioselective.

The synthesis of chiral building blocks that can be converted into the desired chiral benzophenone analogue is also a viable route. For example, the synthesis of optically active 1-(4-ethylphenyl)ethanol (B2532589) can be achieved, which could then be oxidized to the corresponding ketone, though this would result in a racemic product unless a kinetic resolution is employed. chemicalbook.com A more direct approach would be to start with a chiral precursor that already contains the benzoyl moiety.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-Ethylbenzophenone, various NMR methods are employed to confirm its structural integrity and assign the specific resonances of its constituent protons and carbons.

Proton NMR (¹H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl group.

The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The protons on the ethyl-substituted phenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The ethyl group itself will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (unsubstituted ring) | 7.75-7.85 | Multiplet |

| Aromatic (para-substituted ring) | 7.70-7.80 | Doublet |

| Aromatic (para-substituted ring) | 7.25-7.35 | Doublet |

| Methylene (-CH2-) | 2.70-2.80 | Quartet |

| Methyl (-CH3-) | 1.20-1.30 | Triplet |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. libretexts.org In the ¹³C-NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal. libretexts.org The carbonyl carbon is typically the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will appear in the region of approximately 120-140 ppm, with the carbon atom attached to the ethyl group and the carbons ortho and meta to the carbonyl group showing distinct chemical shifts. The aliphatic carbons of the ethyl group will appear at the highest field (lowest ppm values).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~196 |

| Quaternary Aromatic (C-C=O) | ~138 |

| Quaternary Aromatic (C-CH2CH3) | ~148 |

| Aromatic CH (unsubstituted ring) | 128-133 |

| Aromatic CH (para-substituted ring) | 128-131 |

| Methylene (-CH2-) | ~29 |

| Methyl (-CH3-) | ~15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum of this compound would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. columbia.edu Similarly, each aromatic proton signal would be correlated to its directly attached carbon atom. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. libretexts.org The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and various fragment ion peaks. libretexts.org The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. libretexts.org

For this compound (C15H14O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 210. nih.gov Key fragmentation pathways would likely involve cleavage at the carbonyl group. Common fragments would include the benzoyl cation (C6H5CO+, m/z 105) and the 4-ethylphenyl cation (CH3CH2C6H4+, m/z 105), as well as the tropylium (B1234903) ion (C7H7+, m/z 91) from rearrangement of the benzyl (B1604629) fragment. Loss of the ethyl group would result in a fragment at m/z 181.

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion |

| 210 | [C15H14O]+• (Molecular Ion) |

| 181 | [M - C2H5]+ |

| 105 | [C6H5CO]+ or [CH3CH2C6H4]+ |

| 77 | [C6H5]+ |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, often to four or more decimal places. nih.govnih.gov This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. phenomenex.com For this compound, with a molecular formula of C15H14O, the calculated exact mass is 210.1045 g/mol . nih.gov HRMS can confirm this precise mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Photoproducts

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules, including the photoproducts of this compound. This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to generate a spectrum of product ions. The fragmentation pattern provides a molecular fingerprint that is invaluable for identifying the compound's structure. rsc.orgnih.gov

In the context of benzophenone (B1666685) derivatives, techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are frequently employed. rsc.orgnih.gov For this compound and its potential photoproducts, analysis would typically involve electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in positive ion mode, to generate the protonated molecule [M+H]⁺. rsc.orgnih.gov

The fragmentation of the this compound precursor ion (m/z 211) in MS/MS would be studied to establish characteristic fragmentation pathways. Based on the structure and studies of related benzophenones, key fragmentation reactions would include:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the phenyl ring.

Cleavage at the carbonyl group: Fragmentation yielding benzoyl-type ions (e.g., C₆H₅CO⁺ at m/z 105) and ethylbenzoyl-type ions.

Loss of carbon monoxide (CO): A common fragmentation pathway for carbonyl compounds.

By analyzing the photoproducts formed under UV irradiation, MS/MS can identify structural modifications. For instance, if a photoreduction occurs at the carbonyl group to form a secondary alcohol, the MS/MS spectrum would show a different fragmentation pattern compared to the parent compound. The selection of specific multiple reaction monitoring (MRM) transitions, where a specific precursor ion and a resulting product ion are monitored, allows for highly sensitive and selective quantification of these photoproducts in complex mixtures. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. nist.gov

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the region of 1700-1660 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the phenyl rings, which appear in the 1600-1450 cm⁻¹ range, and C-H stretching vibrations from the aromatic rings, typically found just above 3000 cm⁻¹. nist.govresearchgate.net The ethyl substituent gives rise to aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. nist.govresearchgate.net

The table below summarizes the key IR absorption bands for this compound based on its known spectrum and data from analogous compounds. nist.govchemicalbook.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Phenyl Rings |

| ~2970 | Aliphatic C-H Stretch | Ethyl Group (-CH₃, -CH₂-) |

| ~1665 | C=O Stretch | Ketone |

| ~1605, 1580 | C=C Stretch | Aromatic Ring |

| ~1445 | C-H Bend | Ethyl Group (-CH₂-) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from the promotion of electrons in the benzophenone chromophore.

The electronic spectrum of this compound, like that of benzophenone itself, is dominated by two types of transitions: n→π* and π→π*. missouri.edursc.org

π→π* Transition: This is a high-energy, high-intensity transition where an electron from a π bonding orbital is promoted to a π* antibonding orbital. libretexts.orgelte.hu This transition involves the delocalized π-electron system of the aromatic rings and the carbonyl group. It is an allowed transition, resulting in a large molar absorptivity (ε) and typically appears at shorter wavelengths. elte.hu

n→π* Transition: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital of the carbonyl group. libretexts.orguzh.ch This transition is "forbidden" by symmetry rules, which results in a significantly lower molar absorptivity compared to the π→π* transition. elte.hu Consequently, it appears as a weaker band at a longer wavelength. libretexts.org

Table 2: Typical Electronic Transitions for the Benzophenone Chromophore

| Transition Type | Relative Energy | Wavelength (λmax) | Molar Absorptivity (εmax) | Orbital Origin |

|---|---|---|---|---|

| n→π* | Lower | Longer | Low | Non-bonding (Oxygen lone pair) → π* antibonding |

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound by altering the energy levels of the ground and excited states. missouri.eduslideshare.net This phenomenon, known as solvatochromism, affects the n→π* and π→π* transitions differently.

Hypsochromic Shift (Blue Shift) of the n→π* Transition: In polar solvents like ethanol, the non-bonding electrons on the oxygen atom are stabilized by hydrogen bonding with the solvent molecules. This stabilization is more pronounced in the ground state than in the n→π* excited state. As a result, the energy gap for the transition increases, causing the absorption maximum (λmax) to shift to a shorter wavelength (a blue shift). missouri.eduuomustansiriyah.edu.iq

Bathochromic Shift (Red Shift) of the π→π* Transition: The π→π* excited state is generally more polar than the ground state. Therefore, polar solvents stabilize the excited state more effectively than the ground state. This reduces the energy gap for the transition, leading to a shift of the absorption maximum (λmax) to a longer wavelength (a red shift). missouri.edubiointerfaceresearch.com

Table 3: Expected Solvent Effects on the UV-Vis Spectrum of this compound

| Transition Type | Solvent Polarity Change | Effect on λmax | Term | Reason |

|---|---|---|---|---|

| n→π* | Nonpolar to Polar | Decrease (shorter λ) | Hypsochromic Shift | Stabilization of ground state by H-bonding |

Phosphorescence Spectroscopy and Excited State Measurements

A hallmark of the benzophenone chromophore is its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). rsc.org This property makes this compound a phosphorescent compound. After excitation to an excited singlet state via absorption of UV light, the molecule rapidly undergoes ISC to populate the triplet state. Because the transition from the triplet state back to the singlet ground state (S₀) is spin-forbidden, the excited state has a relatively long lifetime. hitachi-hightech.com

This long-lived triplet state deactivates by emitting light, a process known as phosphorescence. Phosphorescence from benzophenone derivatives typically appears as a structured emission spectrum at lower energies (longer wavelengths) compared to fluorescence. researchgate.net Measurements are often conducted at low temperatures (e.g., 77 K, liquid nitrogen) to minimize non-radiative decay pathways and enhance the phosphorescence signal. hitachi-hightech.com

The excited-state dynamics can be investigated using techniques like transient absorption spectroscopy. rsc.orgresearchgate.net These measurements can track the formation and decay of the triplet state, providing information on its lifetime and reaction pathways. The triplet state of this compound is a powerful photoinitiator and is central to its applications in photochemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of medium to large-sized molecules with a favorable balance of accuracy and computational cost. chemrxiv.orgconicet.gov.ar DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and a host of other molecular properties. conicet.gov.ar For benzophenone (B1666685) derivatives, DFT calculations are crucial for understanding their stability, reactivity, and potential as photoinitiators. chemrxiv.org

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-ethylbenzophenone, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) or similar basis set, are employed to locate the minimum energy structure. irjweb.comnih.gov

The structure of this compound features two phenyl rings and an ethyl group, which can rotate relative to each other. This rotation gives rise to different conformers, which are isomers that can be interconverted by rotation about single bonds. Conformer analysis involves mapping the potential energy surface of the molecule as a function of key dihedral angles to identify the most stable conformers. researchgate.netresearchgate.net In this compound, the key dihedral angles would be between the two phenyl rings and the orientation of the ethyl group. The floppy nature of the phenyl moieties in benzophenone can lead to intramolecular rotations, which influence the molecule's properties. semanticscholar.org DFT calculations can determine the energy barriers between these conformers and their relative populations at a given temperature. nih.gov The most stable conformer is typically the one that minimizes steric hindrance between the phenyl rings and the ethyl group. researchgate.net

Interactive Table: Representative Optimized Geometrical Parameters for a Benzophenone Derivative Note: This table shows typical bond lengths and angles for a benzophenone derivative calculated using DFT methods, as specific experimental data for this compound is not readily available. The data is representative of what would be obtained from a B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | ~1.25 |

| Bond Length | C-C (carbonyl-phenyl) | ~1.50 |

| Bond Length | C-C (in phenyl ring) | ~1.40 |

| Bond Length | C-C (ethyl) | ~1.54 |

| Bond Angle | Phenyl-C-Phenyl | ~122.0 |

| Dihedral Angle | Phenyl-C-C-Phenyl | ~56.0 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Visualization)

The electronic structure of a molecule is key to its chemical reactivity and photophysical properties. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. chemrxiv.org For benzophenone derivatives, the HOMO-LUMO gap influences their ability to act as photoinitiators. chemrxiv.org

Visualization of these frontier orbitals reveals the distribution of electron density. In benzophenone derivatives, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting benzoyl group. researchgate.netnih.gov For this compound, the HOMO would likely have significant contributions from the ethyl-substituted phenyl ring, while the LUMO would be concentrated on the carbonyl group and the unsubstituted phenyl ring.

Interactive Table: Representative Frontier Orbital Energies for a Benzophenone Derivative Note: This table provides typical values for HOMO, LUMO, and the energy gap calculated for benzophenone-like structures using DFT (e.g., B3LYP/6-311G). nih.govjmaterenvironsci.com Specific values for this compound would require a dedicated calculation.

| Parameter | Energy (eV) |

| EHOMO | ~ -6.3 |

| ELUMO | ~ -1.8 |

| Energy Gap (ΔE) | ~ 4.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org This extension of DFT is used to calculate excited-state properties, such as absorption wavelengths (UV-Vis spectra) and oscillator strengths, which determine the intensity of absorption bands. chemrxiv.orgresearchgate.net

For this compound, a compound related to widely used photoinitiators, understanding its photophysical properties is essential. chemrxiv.org TD-DFT calculations can predict the energies of electronic transitions, such as the n → π* and π → π* transitions characteristic of benzophenones. nih.gov The n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically the lowest energy transition. researchgate.net The accuracy of these predictions can depend on the choice of the functional, with hybrids like B3LYP and PBE0 often providing reliable results for benzophenone derivatives. nih.gov These theoretical spectra help in interpreting experimental results and understanding how substituents, like the ethyl group, modify the light-absorbing properties of the benzophenone core. chemrxiv.orgresearchgate.net

Theoretical Modeling of Reactivity and Reaction Pathways

Computational chemistry allows for the exploration of potential chemical reactions at a molecular level. By modeling the interaction of this compound with other reactants, it is possible to map out entire reaction pathways, identifying intermediates and transition states. nih.govyoutube.com

Transition State Comparisons

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. researchgate.net The transition state is a specific configuration along the reaction coordinate with the highest potential energy and is not a stable molecule. researchgate.net DFT calculations are a powerful tool for locating and characterizing the geometry and energy of these fleeting structures. berkeley.eduyoutube.com

By comparing the energies of different possible transition states, chemists can predict which reaction pathway is most favorable. For instance, in a reaction involving this compound, there might be several possible routes to a product. Calculating the activation energy (the energy difference between the reactants and the transition state) for each path allows for a comparison of reaction rates, as a lower activation energy corresponds to a faster reaction. libretexts.org This approach is fundamental to understanding reaction mechanisms, such as the dimerization of benzophenone derivatives or their role in initiating polymerization. researchgate.net

Understanding Substituent Effects on Reactivity (e.g., "Meta-Effect")

Substituents on an aromatic ring profoundly influence its reactivity towards electrophilic substitution and determine the position of the incoming group. pressbooks.publumenlearning.com This is known as the directing effect. In this compound, there are two key substituents to consider: the ethyl group on one ring and the benzoyl group on the other.

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl group is an activating substituent. It donates electron density to the benzene (B151609) ring through an inductive effect and hyperconjugation. numberanalytics.commasterorganicchemistry.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org Activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. numberanalytics.combyjus.com

Benzoyl Group (-C(=O)Ph): This group is attached to the other phenyl ring. The carbonyl group is a deactivating group because it withdraws electron density from the ring through both inductive and resonance effects. pressbooks.publibretexts.org This makes the ring less reactive towards electrophilic substitution. Deactivating groups are typically meta-directors, guiding the incoming electrophile to the position meta to the substituent. byjus.comdoubtnut.com This is because the deactivating effect is strongest at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for attack. libretexts.orgmasterorganicchemistry.com

Therefore, in an electrophilic aromatic substitution reaction, the two rings of this compound will exhibit different reactivity and regioselectivity. The ethyl-substituted ring will be activated and undergo substitution at the ortho and para positions, while the other ring will be deactivated, with any substitution occurring preferentially at the meta positions relative to the carbonyl group.

Quantum Chemical Calculations for Excited States

While comprehensive computational studies dedicated exclusively to the excited states of this compound are not extensively documented in the reviewed literature, theoretical investigations, particularly using Density Functional Theory (DFT), have provided valuable insights into its electronic properties and reactivity.

Computational studies have been employed to understand the electronic absorption characteristics of this compound. DFT calculations, for instance, have been used to analyze its UV-Vis absorption spectrum. These theoretical investigations have shown a redshift in the absorption maximum (λmax) of this compound to approximately 280 nm. This is in contrast to 4-Chlorobenzophenone, which exhibits an absorption maximum at a shorter wavelength of around 265 nm. This shift is a key finding that aids in the design and application of UV-stable materials.

Table 1: Comparison of Calculated Absorption Maxima (λmax)

| Compound | Calculated λmax (nm) |

|---|---|

| This compound | ~280 |

| 4-Chlorobenzophenone | ~265 |

Data sourced from computational studies (DFT).

Furthermore, computational methods have been utilized to elucidate the mechanisms of reactions involving this compound. For example, DFT studies have been instrumental in rationalizing the chemoselectivity observed in the oxidative addition step of certain reactions. molaid.com In the context of its hydroboration, computational analysis has helped to illuminate the reaction profile, supporting a proposed inner-sphere mechanism. dokumen.pub

Environmental Fate and Ecotoxicological Implications

Photolytic Behavior and Environmental Degradation in Aqueous Systems

The primary pathway for the transformation of many organic pollutants in the aquatic environment is photodegradation, a process driven by sunlight. The photolytic behavior of 4-Ethylbenzophenone, like other benzophenone (B1666685) derivatives, is influenced by the composition of the water and various environmental factors.

Degradation in Distilled Water, Lake Water, and Seawater

The photodegradation of benzophenone compounds, including by extension this compound, generally follows pseudo-first-order kinetics. Studies on related benzophenone compounds have shown that their stability and degradation rates vary significantly across different water matrices.

Table 1: General Photodegradation Behavior of Benzophenone Derivatives in Different Water Matrices

| Water Matrix | General Effect on Photodegradation | Influencing Factors |

| Distilled Water | Baseline degradation rate | UV light intensity |

| Lake Water | Generally accelerated degradation | Presence of dissolved organic matter (humic/fulvic acids) acting as photosensitizers |

| Seawater | Variable effects (can be accelerated or inhibited) | Ionic strength, presence of specific ions, and dissolved organic matter |

Note: This table represents general trends for benzophenone derivatives. Specific data for this compound is not available.

Influence of Water Matrix and Environmental Parameters (pH, Ionic Strength, Temperature)

The rate of photolytic degradation of organic compounds is sensitive to various environmental parameters.

pH: The pH of the water can influence the chemical speciation of a compound, which in turn can affect its light absorption properties and reactivity. For some phenolic benzophenones, an increase in pH can lead to the formation of anionic species that are more susceptible to direct photodegradation. While specific studies on the effect of pH on this compound photolysis are lacking, it is a critical parameter to consider in environmental risk assessments.

Ionic Strength: The ionic strength of the water, which is particularly relevant in estuarine and marine environments, can also impact photochemical reactions. Studies on other organic pollutants have shown that increasing ionic strength can alter the structure of the hydration shell around a molecule, potentially affecting its reactivity. For some compounds, the presence of specific ions like magnesium has been shown to decrease the photolytic half-life. However, direct data for this compound is not available.

Temperature: Temperature can influence the rate of photochemical reactions, with higher temperatures generally leading to increased reaction rates. This is due to the increased kinetic energy of the molecules. However, the exact temperature dependence for the photodegradation of this compound has not been documented in the available literature.

Formation and Fate of Phototransformation Products in the Environment

The photodegradation of a parent compound can lead to the formation of various transformation products, which may have their own distinct environmental fate and toxicity. For example, research has shown that the phototransformation of the pharmaceutical ketoprofen (B1673614) can lead to the formation of 3-ethylbenzophenone (B196072) under environmental conditions when exposed to natural sunlight.

While the specific phototransformation products of this compound have not been identified in the reviewed scientific literature, it is plausible that its degradation would proceed through pathways common to other benzophenones, such as hydroxylation of the aromatic rings or cleavage of the carbonyl bridge. The environmental fate of these potential transformation products, including their persistence, mobility, and potential for further degradation, remains an area requiring further investigation.

Genotoxicity and Ecotoxicity Studies

Assessing the potential for a chemical and its degradation products to cause genetic damage and harm to ecosystems is a critical component of environmental risk assessment.

SOS/umuC Assay for Genotoxic Activity

The SOS/umuC assay is a widely used method to screen for the genotoxic potential of chemical substances by measuring the induction of the SOS DNA repair system in bacteria. Studies on benzophenone derivatives have utilized this assay to evaluate their genotoxicity.

Research on a range of benzophenone-type UV filters has indicated that some parent compounds exhibit weak genotoxic activity in the SOS/umuC assay, particularly in the presence of a metabolic activation system (S9 mix). This suggests that their metabolites may be the genotoxic agents. However, these effects were often observed at concentrations much higher than those typically found in the environment.

Regarding photodegradation mixtures, studies on several benzophenone derivatives have shown that, for the most part, the resulting mixtures did not elicit a genotoxic response in the SOS/umuC assay. One exception was the photodegradation mixture of benzophenone itself, which did show weak genotoxic activity. Specific data from SOS/umuC assays for this compound and its unique photodegradation products are not available in the current body of scientific literature.

Ecotoxicological Assessment of Photodegradation Mixtures

The mixture of compounds formed during photodegradation can have different toxicological effects on aquatic organisms compared to the parent compound alone. These effects can be additive, synergistic, or antagonistic.

Ecotoxicological assessments of the photodegradation mixtures of some benzophenone derivatives have been conducted. However, detailed studies specifically evaluating the ecotoxicity of the photodegradation mixture of this compound are currently lacking. Therefore, the potential impact of its transformation products on aquatic ecosystems remains largely unknown and warrants further research to ensure a comprehensive environmental risk assessment.

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the surrounding environment and accumulate in its tissues to a concentration higher than that in the environment. This is a critical parameter in environmental risk assessment.

The bioconcentration factor (BCF) is a key metric used to assess bioaccumulation in aquatic organisms. It is the ratio of the chemical concentration in an organism to the concentration in the water at steady state. A BCF value greater than 1 indicates a tendency for the chemical to bioaccumulate.

For this compound, an estimated bioconcentration factor (BCF) has been determined using computational models. The BCFBAF model (v3.01) within the Estimation Programs Interface (EPI) Suite™ predicts a BCF of 205.5 L/kg whole body wet weight at 25°C europa.eu. This value is below the threshold of 2000, which is often used to classify a substance as bioaccumulative, suggesting that this compound is not expected to significantly bioaccumulate in the food chain europa.eu.

Another estimation, based on a calculated octanol-water partition coefficient (Log Kow) of 3.06, resulted in a BCF value of 46 (dimensionless) europa.eu. The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A higher Log Kow value generally correlates with a higher potential for bioaccumulation. Regulatory agencies use different BCF thresholds for bioaccumulation classification; for example, a BCF less than 1000 is considered not bioaccumulative under the Toxic Substances Control Act in the United States, while REACH regulations in Europe use a threshold of >2000 L/kg wikipedia.org.

Table 1: Estimated Bioaccumulation Parameters for this compound

| Parameter | Estimated Value | Method | Reference |

| Bioconcentration Factor (BCF) | 205.5 L/kg | BCFBAF model (v3.01) | europa.eu |

| Bioconcentration Factor (BCF) | 46 | Based on estimated Log Kow | europa.eu |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.06 | Estimated | europa.eu |

Mobility in Soil and Volatility

The mobility of a chemical in soil and its volatility are important factors that determine its distribution and persistence in the environment.

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates that the chemical is likely to be immobile in soil, while a low value suggests it is more mobile and can potentially leach into groundwater. The Koc can be estimated from the Log Kow. Given the estimated Log Kow of 3.06 for this compound, it is expected to have a moderate tendency to adsorb to soil and organic matter europa.euchemsafetypro.com. Substances with higher Koc values are less likely to contaminate groundwater through leaching chemsafetypro.com.

The Henry's Law constant (H) relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. It is an indicator of how a chemical will partition between air and water. A higher Henry's Law constant suggests a greater tendency to volatilize from water. There is no specific experimentally determined Henry's Law constant for this compound in the reviewed literature.

Table 2: Physicochemical Properties Related to Environmental Mobility and Volatility

| Parameter | Value | Note | Reference |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.06 (Estimated) | Used to estimate soil mobility | europa.eu |

| Soil Sorption Coefficient (Koc) | Not experimentally determined | Expected to be moderate based on Log Kow | chemsafetypro.com |

| Vapor Pressure | Not experimentally determined | Expected to be low based on similar compounds | chemicalbook.com |

| Henry's Law Constant | Not experimentally determined | - |

Biological Interactions and Medicinal Chemistry Context

Role as a Photoproduct of Pharmaceutical Compounds (e.g., Ketoprofen)

The most significant context in which 4-Ethylbenzophenone is studied is as a major photoproduct of the non-steroidal anti-inflammatory drug (NSAID), ketoprofen (B1673614). nih.govresearchgate.net Upon exposure to ultraviolet (UV) radiation, ketoprofen can undergo photodegradation, leading to the formation of several byproducts, with this compound being a prominent one. nih.govnih.gov The formation of 3-ethylbenzophenone (B196072) is described as a major photoproduct in some studies upon irradiation of ketoprofen in a neutral aqueous medium. nih.gov The transformation from the deprotonated form of ketoprofen to ethylbenzophenone is a preferential pathway. nih.gov This photochemical transformation is central to understanding the mechanisms behind drug-induced photosensitivity.

Drug-Induced Photosensitivity and Photoallergic Reactions

Drug-induced photosensitivity is a cutaneous adverse reaction that occurs when a chemical agent and light exposure combine to elicit a phototoxic or photoallergic response. medscape.comdermnetnz.orgnih.gov Phototoxic reactions are dose-dependent and result from direct tissue damage, often resembling an exaggerated sunburn. medscape.com In contrast, photoallergic reactions are a delayed-type hypersensitivity (Type IV) immune response, where the light-activated drug or its metabolite acts as a hapten, binding to skin proteins to form a complete antigen. medscape.comdermnetnz.org

Ketoprofen is a well-documented photoallergen, and its benzophenone (B1666685) moiety is a key structural feature responsible for this photosensitizing potential. medscape.com The formation of this compound is implicated in these photoallergic reactions. Following UV irradiation, ketoprofen is converted to photoproducts, including this compound, which can then interact with skin proteins to initiate an immune response in susceptible individuals. medscape.com This leads to the characteristic eczematous eruptions of photoallergic dermatitis.

Photochemical Stability of Pharmaceutical Substances

The photochemical stability of a drug is a critical factor in its safety and efficacy. The case of ketoprofen highlights how a lack of photochemical stability can lead to the formation of reactive photoproducts with their own biological consequences. The degradation of ketoprofen to this compound underscores the importance of evaluating the photostability of drugs, particularly those containing chromophores like the benzophenone group that absorb UV radiation. nih.govnih.gov The subsequent degradation of this compound has been observed to be substantially slower than the initial photolysis of ketoprofen. nih.gov

Potential for Biological Activity (as a Benzophenone Derivative)

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous naturally occurring and synthetic compounds with a wide array of biological activities. nih.govresearchgate.netrsc.orgnih.gov

General Overview of Benzophenone Scaffold in Medicinal Chemistry

The benzophenone framework is a versatile building block for the synthesis of pharmacologically active molecules. nih.govnih.gov Its derivatives have been explored for various therapeutic applications, owing to the diverse biological activities exhibited by compounds containing this moiety. nih.govresearchgate.netnih.gov The substitution pattern on the two aryl rings of the benzophenone core significantly influences the biological properties of the resulting molecules. nih.gov

Exploration of Derivatives with Specific Biological Effects

While specific biological activity studies on this compound are not extensively reported, the broader class of benzophenone derivatives has been investigated for a range of therapeutic effects:

Anticancer: Numerous benzophenone derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic properties against various cancer cell lines. nih.govnih.gov For instance, certain synthetic benzophenone analogues have shown potent activity against cell lines such as HeLa, SMMC-7721, and SGC-7901. nih.gov

Anti-inflammatory: The benzophenone scaffold is present in the anti-inflammatory drug ketoprofen. Other synthetic benzophenone derivatives have also been investigated for their anti-inflammatory potential, with some compounds showing inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Antimicrobial: The benzophenone framework has been incorporated into molecules with the aim of developing new antimicrobial agents. nih.govnih.gov Some synthetic derivatives have demonstrated activity against various bacterial and fungal strains. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov

Antiviral: Benzophenone derivatives have also been explored for their potential as antiviral agents, including activity against HIV. nih.govnih.gov

Antileishmanial: Research has shown that some benzophenone derivatives exhibit activity against Leishmania parasites.

hPin1 Inhibitory: Certain benzophenone derivatives have been identified as inhibitors of the human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (hPin1), an enzyme implicated in cancer and Alzheimer's disease.

Antiangiogenic: The development of new blood vessels, a process known as angiogenesis, is crucial for tumor growth. Some benzophenone derivatives have been investigated for their ability to inhibit this process.

Interaction with Biomolecules (e.g., Proteins, DNA)

The interaction of this compound and its parent compound, ketoprofen, with biomolecules is a key aspect of their biological effects. The benzophenone moiety itself can be used as a photoaffinity label to study protein-protein and protein-DNA interactions due to its ability to form covalent bonds upon UV activation. nih.gov

Irradiation of ketoprofen has been shown to cause damage to cellular membranes, a process in which its photoproduct, 3-ethylbenzophenone, has also been implicated through the photosensitization of linoleic acid peroxidation. nih.gov Furthermore, irradiated ketoprofen can induce single-strand breaks in DNA. nih.gov While direct studies on the interaction of this compound with proteins and DNA are limited, its formation as a photoproduct of ketoprofen suggests it may play a role in the cascade of events leading to photoallergic reactions, which inherently involve the interaction of the photo-hapten with skin proteins. medscape.com

Photosensitization Reactions with Biological Systems

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and transfers the energy to other molecules, thereby making them reactive. Benzophenone and its derivatives are well-known photosensitizers. nih.gov Upon absorption of ultraviolet (UV) light, this compound is excited from its ground state to a singlet excited state, which then rapidly undergoes intersystem crossing to a more stable triplet excited state. nih.gov This triplet state is a key intermediate in subsequent photochemical reactions.

The triplet state of benzophenone derivatives can interact with biological molecules, such as nucleic acids and amino acids, through several mechanisms, including triplet-triplet energy transfer and electron transfer. nih.govchemrxiv.org For instance, studies on benzophenone-protected guanosine (B1672433) have shown that intramolecular triplet-triplet energy transfer can occur from the benzophenone moiety to the guanosine moiety. doi.org This process can lead to the formation of the triplet state of the nucleobase, which may then undergo further reactions leading to DNA damage. doi.org

The interaction of triplet-state benzophenones with DNA bases can also proceed via electron transfer, as demonstrated in studies with 3,3',4,4'-benzophenone tetracarboxylic acid (BPTC). The observation of the BPTC ketyl radical anion confirms that electron transfer is a key step in the quenching of the triplet state by DNA bases. nih.govnih.govelsevierpure.compsu.edu The efficiency of these reactions is often dependent on the pH of the solution. nih.govelsevierpure.compsu.edu While specific studies on this compound are limited, its structural analogy to these compounds suggests it would participate in similar photosensitization reactions with biological macromolecules.

Radical Formation and Reactive Oxygen Species in Biological Context

The excited triplet state of this compound can initiate radical reactions through hydrogen abstraction or electron transfer. In the presence of a suitable hydrogen donor, such as an amino acid or the sugar-phosphate backbone of DNA, the triplet ketone can abstract a hydrogen atom to form a ketyl radical. wikipedia.orgnih.gov The formation of the benzophenone ketyl radical is a well-established process. wikipedia.org This radical species can then participate in further reactions.

Alternatively, the excited triplet state can engage in electron transfer with other molecules. For example, it can accept an electron to form a ketyl radical anion. nih.gov The formation of the ketyl radical anion of a sulfonated benzophenone derivative has been observed in alcohol-water mixtures. nih.gov

These initial radical species can lead to the generation of reactive oxygen species (ROS) in the presence of molecular oxygen. The triplet photosensitizer can transfer its energy to ground-state triplet oxygen to form the highly reactive singlet oxygen (¹O₂), a Type II photosensitization process. nih.govrsc.org Alternatively, the ketyl radical or radical anion can react with oxygen to produce superoxide (B77818) anion radicals (O₂⁻•), which can then lead to the formation of other ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) through a series of reactions, characteristic of a Type I photosensitization mechanism. The generation of singlet oxygen has been quantified for various photosensitizers. rsc.orgnih.govbilkent.edu.tr

The table below summarizes the key reactive species involved in the biological interactions of benzophenone derivatives, which are expected to be relevant for this compound.

| Reactive Species | Description | Formation Pathway |

| Triplet State (³BP) | An excited state of the benzophenone molecule with two unpaired electrons of the same spin. It is a key intermediate in photosensitization reactions. | Intersystem crossing from the singlet excited state after UV absorption. |

| Ketyl Radical | A radical species formed by the hydrogen abstraction of the triplet state benzophenone from a donor molecule. | Hydrogen abstraction from biological molecules (e.g., amino acids, sugars). |

| Ketyl Radical Anion | A radical anion formed by the one-electron reduction of the benzophenone molecule. | Electron transfer from a donor molecule to the excited triplet state of benzophenone. |

| Singlet Oxygen (¹O₂) | A highly reactive form of oxygen. | Energy transfer from the triplet state of the photosensitizer to molecular oxygen (Type II). |

| Superoxide Anion (O₂⁻•) | A radical anion formed by the one-electron reduction of molecular oxygen. | Electron transfer from the ketyl radical or ketyl radical anion to molecular oxygen (Type I). |

The formation of these radicals and reactive oxygen species in a biological environment can lead to oxidative damage to cellular components, including lipids, proteins, and nucleic acids, which is a fundamental aspect of the phototoxicity of many benzophenone derivatives.

Q & A

Q. What are the common synthetic routes for 4-Ethylbenzophenone in laboratory settings?

The synthesis of this compound typically involves Friedel-Crafts acylation, where ethylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include cross-coupling reactions using palladium catalysts or multi-step protocols involving halogenated intermediates. For example, analogous benzophenone derivatives have been synthesized via controlled reaction conditions to ensure high purity, such as refluxing in anhydrous solvents like dichloromethane .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) for structural elucidation of the ethyl and benzophenone moieties.

- FTIR to confirm carbonyl (C=O) and aromatic C-H stretching vibrations.

- GC-MS or HPLC-UV for purity assessment and quantification in mixtures. Studies on related compounds, such as 4-Methoxybenzophenone, validate these methods for identifying substituent effects and detecting impurities .

Q. What safety precautions are recommended when handling this compound?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in a dry, locked environment away from oxidizing agents.

- Dispose of waste via approved chemical disposal protocols. Safety guidelines for structurally similar benzophenones emphasize these measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity data (e.g., antimicrobial potency) may arise from variations in assay conditions, compound purity, or cell line specificity. To address this:

- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity via HPLC-MS and control solvent effects.

- Perform meta-analyses to identify trends across studies. Methodological frameworks for data contradiction analysis highlight iterative validation and parameter standardization .

Q. What strategies optimize the yield of this compound in Friedel-Crafts reactions under varying catalytic conditions?

Key factors include:

- Catalyst selection : AlCl₃ provides higher yields than FeCl₃ in non-polar solvents.

- Temperature control : Reactions at 0–5°C reduce side products.

- Solvent choice : Anhydrous dichloromethane minimizes hydrolysis of acyl chloride intermediates. Studies on analogous compounds demonstrate yield improvements from 60% to >85% under optimized conditions .

Q. How does the electronic nature of the ethyl substituent influence the photostability and reactivity of this compound compared to other derivatives?

The ethyl group’s electron-donating effect reduces electrophilicity at the carbonyl carbon, decreasing photoreactivity relative to electron-withdrawing substituents (e.g., Cl or NO₂). UV-Vis spectroscopy and computational studies (DFT) reveal redshifted absorption maxima (λmax ~280 nm) compared to 4-Chlorobenzophenone (λmax ~265 nm). These insights guide applications in UV-stable material design .

Q. What experimental approaches are used to study the metabolic pathways of this compound in in vitro models?

- LC-MS/MS to detect phase I metabolites (e.g., hydroxylated derivatives) in liver microsomes.

- CYP450 inhibition assays to identify enzymes involved in metabolism.

- Stable isotope labeling to track metabolic turnover. Similar methodologies have been applied to parabens and benzophenone-3, revealing hydroxylation and glucuronidation as primary metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.